molecular formula C19H18F3N3O2 B2737877 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034532-33-5

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2737877
CAS RN: 2034532-33-5
M. Wt: 377.367
InChI Key: BTHBVXNJQAMRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Opioid Agonists

Researchers have developed a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, methylated at specific positions, and evaluated them as opioid kappa agonists. These studies involve conformational analysis and biological evaluation to identify compounds with potential analgesic effects, highlighting a methodological approach to designing compounds with targeted biological activities (Costello et al., 1991).

Heterocyclic Chemistry Innovations

Explorations into heterocyclic enaminonitriles have led to the development of novel 2-[4-amino-5, 6-dihydrothieno[2, 3-d]pyrimidine] acetic acid derivatives, showcasing the versatility of heterocyclic compounds in synthesizing derivatives with potential biological significance (Hachiyama et al., 1983).

Fluorinated Derivatives for Receptor Modulation

The synthesis of fluorinated derivatives of sigma-1 receptor modulators points to the potential of such compounds in neuropsychopharmacology. These efforts aim at enhancing the pharmacological profile of receptor modulators, indicating a path for the development of new therapeutic agents (Kuznecovs et al., 2020).

Coordination Complexes and Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives reveal insights into the self-assembly process influenced by hydrogen bonding and their antioxidant activity. This research underscores the intersection of coordination chemistry with biological applications, offering avenues for the development of compounds with antioxidative properties (Chkirate et al., 2019).

Pharmaceutical Patent Trends

An analysis of pharmaceutical patents, including compounds with specific structural motifs, provides a window into the strategic development of new drugs with diverse applications, including cardiac, neuroprotective, and cytostatic activities. This highlights the importance of chemical synthesis in drug development and the role of intellectual property in guiding pharmaceutical research (Habernickel, 2002).

properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-24-8-5-14-6-9-25(18(27)17(14)24)10-7-23-16(26)12-13-3-2-4-15(11-13)19(20,21)22/h2-6,8-9,11H,7,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBVXNJQAMRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.